N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-28-16-5-4-14-10-19(23-17(14)11-16)21(27)22-15-6-8-26(9-7-15)20-12-18(24-25-20)13-2-3-13/h4-5,10-13,15,23H,2-3,6-9H2,1H3,(H,22,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPUETCEXRNBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Formation
The 6-methoxyindole scaffold is typically synthesized via Fischer indole synthesis or reductive cyclization of nitroarenes. For example, cyanoacetamide derivatives undergo nucleophilic aromatic substitution (SNAr) with 2-fluoronitrobenzene, followed by FeCl3/Zn-mediated reduction-cyclization to yield 2-aminoindoles. Methoxylation at position 6 is achieved via:
Carboxylation at Position 2
The carboxylic acid group is introduced via:
- Kolbe-Schmitt carboxylation under high-pressure CO2 conditions.
- Directed ortho-metalation followed by quenching with CO2.
Table 1: Optimization of Indole Synthesis
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Reductive cyclization | 85 | 95 | FeCl3/Zn, HCl, 100°C |
| Fischer indole synthesis | 78 | 90 | PPA, 120°C, 6 h |
Synthesis of 1-(5-Cyclopropyl-1H-Pyrazol-3-yl)Piperidin-4-Amine
Pyrazole Ring Construction
The 5-cyclopropylpyrazole is synthesized via cyclocondensation of cyclopropane-carboxaldehyde with hydrazine derivatives. Key steps include:
- Formation of enaminone intermediates using DMF-DMA (N,N-dimethylformamide dimethyl acetal).
- Cyclization with hydrazine hydrate under reflux.
Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–24 h) and elevated temperatures (80–100°C).
Piperidine Functionalization
The pyrazole is attached to piperidine via:
- Nucleophilic substitution : Reaction of 4-aminopiperidine with a pyrazole-bearing electrophile (e.g., chloropyrazole).
- Buchwald-Hartwig coupling : Pd-catalyzed amination for sterically hindered systems.
Table 2: Piperidine-Pyrazole Coupling Efficiency
| Method | Catalyst System | Yield (%) |
|---|---|---|
| Nucleophilic substitution | K2CO3, DMF | 65 |
| Buchwald-Hartwig | Pd(dba)2, Xantphos | 82 |
Amide Bond Formation
The final step involves coupling the indole-2-carboxylic acid with the piperidine-pyrazole amine.
Carboxylic Acid Activation
- Acyl chloride formation : Thionyl chloride (SOCl2) or oxalyl chloride.
- Coupling agents : HATU, EDCI, or bis(pentafluorophenyl) carbonate (BPC).
BPC-mediated activation (as in) offers advantages:
- Mild conditions (room temperature, acetonitrile solvent).
- High purity (80–100%) without column chromatography.
Amidation Reaction
The activated carboxylic acid reacts with the amine in the presence of a base (e.g., triethylamine).
Table 3: Amidation Optimization
| Activation Method | Coupling Agent | Base | Yield (%) |
|---|---|---|---|
| Acyl chloride | None | Et3N | 75 |
| BPC | BPC | DIPEA | 92 |
Purification and Characterization
- Purification : Reverse-phase HPLC or silica gel chromatography.
- Characterization :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide has been studied for its potential therapeutic effects against various diseases. Its applications include:
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanisms of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that it can inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Neurological Applications : Research indicates that the compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and schizophrenia. Studies have demonstrated its ability to modulate neurotransmitter systems, which could be pivotal in treating neurodegenerative disorders .
The biological activity of this compound is attributed to its interaction with various molecular targets:
| Target | Effect | Reference |
|---|---|---|
| Cancer cell lines (MCF-7) | IC₅₀ = 0.65 μM | |
| Bacterial strains (E. coli) | MIC = 64 μg/mL | |
| Neurotransmitter receptors | Modulation observed |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers treated MCF-7 cells with varying concentrations over 48 hours. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity, particularly against S. aureus, where it achieved an MIC comparable to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide with three structurally related analogs:
| Compound Name | Core Structure | Key Substituents | Binding Affinity (Ki, nM) | Metabolic Stability (t½, human liver microsomes) | Selectivity Profile |
|---|---|---|---|---|---|
| Target Compound | Indole-pyrazole-piperidine | 6-methoxy, cyclopropyl-pyrazole | 12.3 (5-HT2A) | 45 min | High for 5-HT2A, moderate D3 |
| N-[1-(5-Phenyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-fluoro-1H-indole-2-carboxamide | Indole-pyrazole-piperidine | 6-fluoro, phenyl-pyrazole | 8.7 (5-HT2A) | 28 min | High 5-HT2A, low D3 |
| N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide | Indole-pyrazole-piperidine | 6-methoxy, methyl-pyrazole | 25.1 (5-HT2A) | 62 min | Moderate 5-HT2A, high D3 |
| N-[1-(5-Cyclobutyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide | Indole-pyrazole-piperidine | 6-methoxy, cyclobutyl-pyrazole | 15.9 (5-HT2A) | 38 min | Balanced 5-HT2A/D3 |
Key Findings:
Substituent Effects on Binding Affinity :
- The phenyl group in the pyrazole ring (Compound 2) enhances 5-HT2A affinity (Ki = 8.7 nM) compared to the cyclopropyl group in the target compound (Ki = 12.3 nM). This suggests bulkier aromatic substituents improve hydrophobic interactions with the receptor’s binding pocket.
- The methyl group (Compound 3) reduces affinity (Ki = 25.1 nM), likely due to insufficient steric bulk or electronic effects.
Metabolic Stability :
- The cyclopropyl group in the target compound confers superior metabolic stability (t½ = 45 min) over the phenyl (28 min) and cyclobutyl (38 min) analogs. Cyclopropane’s strain-free structure may reduce susceptibility to oxidative metabolism .
Selectivity Trends :
- The cyclopropyl-pyrazole moiety in the target compound achieves moderate dopamine D3 receptor activity, whereas the methyl-pyrazole analog (Compound 3) shows higher D3 selectivity. This implies that smaller alkyl groups favor D3 interactions.
Research Implications and Limitations
- Crystallographic Validation : Structural studies using SHELX software (e.g., SHELXL for refinement) confirm that the cyclopropyl group adopts a planar conformation, optimizing π-stacking with aromatic residues in 5-HT2A .
- Gaps in Data : While in vitro binding and metabolic data are robust, in vivo pharmacokinetic and toxicity profiles for these analogs remain understudied.
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 349.4 g/mol. Its structure features a complex arrangement that includes a pyrazole ring, piperidine moiety, and an indole derivative, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1902922-36-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Such interactions can modulate cellular processes, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory responses and cancer progression.
- Receptor Modulation: It can bind to various receptors, potentially influencing neurotransmitter systems or growth factor signaling pathways.
Antitumor Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit key oncogenic pathways:
- Inhibition of BRAF(V600E): This mutation is commonly associated with melanoma; compounds targeting this pathway show promise in cancer therapy .
- Synergistic Effects with Doxorubicin: In vitro studies have demonstrated enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for combination therapies .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been noted for their ability to inhibit COX enzymes, which play a crucial role in inflammation .
Neuropharmacological Potential
Given the piperidine structure, there is potential for activity within the central nervous system (CNS). Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substitution patterns on the pyrazole or indole rings can significantly affect biological potency and selectivity.
Key Findings:
- Substituent Effects: The presence of methoxy groups has been linked to enhanced activity against certain cancer cell lines.
- Ring Modifications: Alterations in the piperidine or pyrazole rings can lead to changes in receptor binding affinity and enzyme inhibition profiles.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Anticancer Activity Study: A recent investigation evaluated various pyrazole derivatives against breast cancer cell lines, demonstrating that modifications on the indole ring could enhance cytotoxicity by up to 50% compared to standard treatments .
- Neuropharmacological Assessment: Another study focused on compounds with similar frameworks showing promise in reducing neuroinflammation in models of neurodegenerative diseases, suggesting a potential therapeutic role for this compound .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide, and what reaction conditions are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coupling Reactions : Formation of the pyrazole-piperidine core via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using K₂CO₃ in DMF as a base and solvent) .
Indole Carboxamide Formation : Amidation of the indole moiety with activated carboxylic acid derivatives under inert atmospheres .
Purification : Column chromatography or recrystallization to isolate the final product.
- Critical Conditions : Temperature control (room temperature to 80°C), solvent selection (DMF, THF), and stoichiometric ratios to minimize side reactions .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion matching C₂₀H₂₂ClN₅O) .
- Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and methoxy O-CH₃ bands (~2850 cm⁻¹) .
Q. How can researchers determine the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility Screening : Use polar (DMSO, methanol) and non-polar solvents (hexane) with sonication. Centrifuge to separate insoluble fractions .
- Stability Studies :
- pH Stability : Incubate in buffers (pH 3–10) and analyze degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazole-piperidine intermediate, and what are common side products?
- Methodological Answer :
- Optimization Strategies :
- Catalyst Screening : Compare palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .
- Base Selection : Test organic (Et₃N) vs. inorganic bases (K₂CO₃) to enhance nucleophilicity .
- Side Products : Over-alkylation of the piperidine nitrogen or cyclopropane ring opening. Monitor via TLC and LC-MS .
Q. What computational approaches are used to predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or Aurora kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
- Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG binding .
Q. How do structural modifications (e.g., methoxy → ethoxy substitution) impact biological activity?
- Methodological Answer :
- SAR Studies :
Synthesize analogs with varying substituents (e.g., 6-ethoxyindole) .
Test in enzyme inhibition assays (e.g., IC₅₀ values against cancer cell lines) .
- Data Analysis : Use regression models to correlate logP with cellular permeability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
